molecular formula C3H4N4OSe B1222835 4-Amino-1,2,5-selenadiazole-3-carboxamide CAS No. 7722-06-7

4-Amino-1,2,5-selenadiazole-3-carboxamide

Cat. No.: B1222835
CAS No.: 7722-06-7
M. Wt: 191.06 g/mol
InChI Key: MTHSSXGAJGDHBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC-84963 involves the formation of the selenadiazole ring. One common method includes the reaction of appropriate amines with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the selenadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

NSC-84963 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and carboxamide groups in NSC-84963 can participate in substitution reactions, often using halogenating agents or nucleophiles.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NSC-84963 has a wide range of scientific research applications:

Mechanism of Action

The antibacterial activity of NSC-84963 is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, NSC-84963 disrupts cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

NSC-84963 is unique among selenadiazole derivatives due to its specific antibacterial activity and cytotoxic properties. Similar compounds include:

    4-amino-1,2,5-thiadiazole-3-carboxamide: A thiadiazole derivative with similar structural features but different biological activities.

    4-amino-1,2,5-oxadiazole-3-carboxamide: An oxadiazole derivative with distinct chemical and biological properties.

Compared to these compounds, NSC-84963 exhibits a unique combination of antibacterial and cytotoxic activities, making it a valuable compound for various scientific research applications .

Properties

7722-06-7

Molecular Formula

C3H4N4OSe

Molecular Weight

191.06 g/mol

IUPAC Name

4-amino-1,2,5-selenadiazole-3-carboxamide

InChI

InChI=1S/C3H4N4OSe/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8)

InChI Key

MTHSSXGAJGDHBL-UHFFFAOYSA-N

SMILES

C1(=N[Se]N=C1N)C(=O)N

Canonical SMILES

C1(=N[Se]N=C1N)C(=O)N

7722-06-7

synonyms

NSC 84963
NSC-84963

Origin of Product

United States

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